molecular formula C8H7Cl2NS B14559022 Ethanethioamide, N-(2,4-dichlorophenyl)- CAS No. 62248-08-2

Ethanethioamide, N-(2,4-dichlorophenyl)-

Cat. No.: B14559022
CAS No.: 62248-08-2
M. Wt: 220.12 g/mol
InChI Key: SJYXRTHHSWTUHX-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)ethanethioamide (hypothetical structure: C₈H₇Cl₂NS) is a thioamide derivative featuring a 2,4-dichlorophenyl group attached to an ethanethioamide backbone (CH₃CSNH–). While direct evidence for this compound is absent in the provided sources, its structural analogs—particularly N-(2,4-dichlorophenyl) amides and related derivatives—are well-documented. Thioamides differ from amides by replacing the carbonyl oxygen with sulfur, altering electronic properties, hydrogen-bonding capacity, and lipophilicity . Such modifications can significantly impact biological activity, solubility, and synthetic pathways.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NS/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYXRTHHSWTUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40487114
Record name Ethanethioamide, N-(2,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62248-08-2
Record name Ethanethioamide, N-(2,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanethioamide, N-(2,4-dichlorophenyl)- typically involves the reaction of 2,4-dichloroaniline with ethanethioamide under specific conditions. One common method involves the use of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Ethanethioamide, N-(2,4-dichlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N-(2,4-dichlorophenyl)ethanethioamide (hypothetical) with structurally similar compounds from the evidence:

Compound Name Molecular Formula Functional Groups Molar Mass (g/mol) Key Properties/Applications Reference
N-(2,4-Dichlorophenyl)-2-methylbenzamide C₁₄H₁₁Cl₂NO Benzamide, dichlorophenyl, methyl 280.15 Used in polymer synthesis; high purity critical for monomer preparation.
N-[(2,4-Dichlorophenyl)methyl]-N-(3-nitrophenyl)acetamide C₁₅H₁₁Cl₂N₂O₃ Acetamide, dichlorophenyl, nitro 353.17 Potential pharmaceutical/agrochemical applications due to aromatic and amide functionalities.
N1-(2,4-Dichlorophenyl)-N2-[(methoxyimino)methyl]ethanediamide C₁₀H₉Cl₂N₃O₃ Ethanediamide, methoxyimino, dichlorophenyl 290.10 Structural complexity suggests use in targeted drug design.
N-(2,4-Dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide C₁₄H₉Cl₂F₂NO₂ Acetamide, difluoro, phenoxy, dichlorophenyl 332.13 Fluorine substitution enhances metabolic stability; potential agrochemical use.
Hypothetical N-(2,4-Dichlorophenyl)ethanethioamide C₈H₇Cl₂NS Thioamide , dichlorophenyl 220.06 (estimated) Expected higher lipophilicity and altered hydrogen bonding vs. amides; potential CNS activity. N/A

Key Differences:

  • Sulfur’s larger atomic size and lower electronegativity may increase steric hindrance and alter electronic interactions in biological targets (e.g., cannabinoid receptors, as seen in SR141716A analogs) .
  • Substituent Impact: Dichlorophenyl Group: Enhances lipophilicity and electron-withdrawing effects, favoring interactions with hydrophobic binding pockets (e.g., CB1 receptors in ). Fluorine/Phenoxy Groups (): Improve metabolic stability and bioavailability compared to thioamides.
  • Synthetic Complexity :
    • Thioamides often require specialized reagents (e.g., Lawesson’s reagent) for synthesis, unlike amides, which are typically formed via carbodiimide coupling (as in ) .

Research Findings and Implications

  • Pharmacological Activity: Analogs like SR141716A () demonstrate that dichlorophenyl-containing compounds can act as potent cannabinoid receptor modulators. Thioamides may exhibit altered binding affinities due to sulfur’s polarizability. Anandamide derivatives () highlight the importance of amide vs. ester linkages in receptor selectivity, suggesting thioamides could modulate efficacy or toxicity profiles.
  • Physical Properties :
    • Thioamides generally have lower melting points than amides (e.g., N-(2,4-dichlorophenyl)-2-methylbenzamide melts at ~150–160°C, whereas thioamides may melt below 100°C due to reduced crystallinity) .
  • Thermodynamic Stability :
    • Thioamides are less stable toward hydrolysis than amides, necessitating protective strategies in drug formulation .

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